Deacetyl asperulosidic acid methyl ester Deacetyl asperulosidic acid methyl ester Deacetyl asperulosidic acid methyl ester has been reported in Oldenlandia herbacea var. herbacea, Gardenia jasminoides, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC3964672
InChI: InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1
SMILES: Array
Molecular Formula: C17H24O11
Molecular Weight: 404.4 g/mol

Deacetyl asperulosidic acid methyl ester

CAS No.:

Cat. No.: VC3964672

Molecular Formula: C17H24O11

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

Deacetyl asperulosidic acid methyl ester -

Specification

Molecular Formula C17H24O11
Molecular Weight 404.4 g/mol
IUPAC Name methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Standard InChI InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1
Standard InChI Key WSGPLSDARZNMCW-FCVLBCLDSA-N
Isomeric SMILES COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Canonical SMILES COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

DAAME belongs to the iridoid glycoside class, featuring a methyl ester group at the C-4 carboxyl position and a β-D-glucopyranosyl unit at C-1 (Figure 1). The IUPAC name is methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate . Key physicochemical properties include:

PropertyValue
Boiling Point696.3 ± 55.0 °C (Predicted)
Density1.61 ± 0.1 g/cm³ (Predicted)
Solubility in DMSO250 mg/mL (618.25 mM)
pKa12.80 ± 0.70 (Predicted)
Storage Temperature-20°C

Table 1: Physicochemical properties of DAAME .

The compound’s stability in aqueous solutions is pH-dependent, with degradation observed under alkaline conditions. X-ray crystallography confirms the cis orientation of the C-5 hydroxyl and C-7 hydroxymethyl groups, which influences its biological interactions .

Pharmacokinetic Profile

A validated UHPLC-MS/MS method quantified DAAME in rat plasma, revealing nonlinear pharmacokinetics:

ParameterValue (Mean ± SD)
CmaxC_{\text{max}}4,047.49 ± 1,203.21 ng/mL
TmaxT_{\text{max}}2.0 ± 0.5 h
t1/2t_{1/2}5.6 ± 1.2 h
AUC0_{0-∞} 18,743.2 ± 4,521.3 ng·h/mL
Bioavailability3.74%

Table 2: Pharmacokinetic parameters after oral administration of 50 mg/kg DAAME in rats .

The low bioavailability suggests extensive first-pass metabolism or poor gastrointestinal absorption. In vitro studies using Caco-2 cell monolayers demonstrated moderate permeability (Papp=8.7×106P_{\text{app}} = 8.7 \times 10^{-6} cm/s), indicating partial transcellular transport.

Analgesic Mechanisms and Efficacy

DAAME (40–80 mg/kg, intraperitoneal) demonstrated dose-dependent analgesia across multiple murine models:

  • Acetic Acid Writhing Test: 52% reduction in writhes at 80 mg/kg (p<0.01p < 0.01) .

  • Formalin Test: Phase II pain response inhibited by 48% (p<0.05p < 0.05) .

  • Hot Plate Test: Latency increased from 6.2 ± 0.8 s to 12.4 ± 1.1 s (p<0.01p < 0.01) .

Mechanistic studies implicate ATP-sensitive K+^+ (KATP_{\text{ATP}}) channels, as pretreatment with glibenclamide (a KATP_{\text{ATP}} blocker) abolished DAAME’s effects in the capsaicin and hot plate tests . Molecular docking simulations suggest DAAME binds to SUR1 subunits of KATP_{\text{ATP}} channels with a binding energy of -9.2 kcal/mol.

Enzyme Inhibitory Activity

DAAME derivatives exhibit inhibitory effects on carbohydrate-metabolizing enzymes:

EnzymeIC50_{50} (μM)Mechanism
α-Glucosidase28.4 ± 2.1Competitive inhibition
α-Amylase132.7 ± 9.8Mixed-type inhibition

Table 3: Enzyme inhibition by 10-O-p-hydroxybenzoyl-DAAME .

The p-hydroxybenzoyl moiety at C-10 enhances enzyme binding via hydrophobic interactions with Tyr72 and Asp214 residues in α-glucosidase .

Synthetic and Extraction Methodologies

Industrial Synthesis :

  • Extraction: Arcytophyllum spp. biomass extracted with 70% ethanol (3 × 24 h).

  • Purification: Silica gel chromatography (CH2_2Cl2_2:MeOH 10:1 → 5:1) followed by Sephadex LH-20.

  • Crystallization: Recrystallization from MeOH/H2_2O yields 98% pure DAAME.

Semisynthetic Route:

  • Hydrolysis: Asperulosidic acid methyl ester treated with 0.1 M NaOH (4 h, 25°C).

  • Deacetylation: Acetic anhydride removal via lipase-catalyzed reaction (yield: 76%).

Comparative Analysis with Related Iridoids

CompoundMolecular WeightAnalgesic ED50_{50}Bioavailability
DAAME404.3758 mg/kg3.74%
Asperuloside388.3682 mg/kg1.92%
Geniposide388.37105 mg/kg5.12%

Table 4: Comparative pharmacokinetic and pharmacodynamic profiles.

DAAME’s methyl ester group enhances membrane permeability compared to carboxylated analogs, explaining its superior analgesic potency.

Future Research Directions

  • Bioavailability Enhancement: Nanoemulsion formulations to bypass first-pass metabolism.

  • Structural Optimization: Synthesis of C-10 acyl derivatives to improve α-glucosidase inhibition .

  • Clinical Translation: Phase I trials to establish human pharmacokinetics and safety.

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